molecular formula C22H17BrN2O2S B293039 [3-Amino-4-(2-thienyl)-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-2-yl](4-bromophenyl)methanone

[3-Amino-4-(2-thienyl)-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-2-yl](4-bromophenyl)methanone

Cat. No. B293039
M. Wt: 453.4 g/mol
InChI Key: OSOCIGIPQIBOPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-Amino-4-(2-thienyl)-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-2-yl](4-bromophenyl)methanone is a synthetic compound that has gained the attention of the scientific community due to its potential applications in drug development. This compound is a member of the furoquinoline family, which is known for its diverse biological activities, including antitumor, antimicrobial, and antiviral properties.

Mechanism of Action

The mechanism of action of [3-Amino-4-(2-thienyl)-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-2-yl](4-bromophenyl)methanone is not fully understood, but it is believed to act on multiple targets within the cell. One of the proposed mechanisms of action is the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death. Another proposed mechanism of action is the inhibition of tubulin polymerization, which disrupts the formation of microtubules and inhibits cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [3-Amino-4-(2-thienyl)-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-2-yl](4-bromophenyl)methanone are diverse and depend on the target cells and tissues. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In microbial cells, it has been shown to disrupt cell membrane integrity and inhibit cell growth. In addition, [3-Amino-4-(2-thienyl)-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-2-yl](4-bromophenyl)methanone has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

The advantages of [3-Amino-4-(2-thienyl)-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-2-yl](4-bromophenyl)methanone for lab experiments include its potent biological activity, its diverse mechanisms of action, and its potential applications in drug development. However, there are also limitations to using this compound in lab experiments. One of the main limitations is the complex synthesis method, which requires expertise in organic chemistry. In addition, the compound may have limited solubility in certain solvents, which may affect its bioavailability and efficacy.

Future Directions

There are many future directions for research on [3-Amino-4-(2-thienyl)-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-2-yl](4-bromophenyl)methanone. One direction is to explore its potential applications in combination therapy with other anticancer or antimicrobial agents. Another direction is to investigate the structure-activity relationship of the furoquinoline family of compounds to identify more potent and selective analogs. Furthermore, the potential applications of [3-Amino-4-(2-thienyl)-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-2-yl](4-bromophenyl)methanone in other areas, such as neurodegenerative diseases and cardiovascular diseases, should also be explored.

Synthesis Methods

The synthesis of [3-Amino-4-(2-thienyl)-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-2-yl](4-bromophenyl)methanone involves a multi-step process that requires expertise in organic chemistry. The first step involves the condensation of 2-acetylthiophene with 2-aminobenzophenone in the presence of a Lewis acid catalyst to form the intermediate product. The intermediate product is then subjected to a cyclization reaction with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form [3-Amino-4-(2-thienyl)-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-2-yl](4-bromophenyl)methanone. The purity of the final product can be improved by recrystallization and chromatography techniques.

Scientific Research Applications

The potential applications of [3-Amino-4-(2-thienyl)-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-2-yl](4-bromophenyl)methanone in scientific research are diverse and promising. One of the most significant applications is in drug development, where this compound can be used as a lead compound for the development of new drugs with improved efficacy and selectivity. The furoquinoline family of compounds has been shown to have antitumor, antimicrobial, and antiviral properties, and [3-Amino-4-(2-thienyl)-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-2-yl](4-bromophenyl)methanone is no exception. This compound has been shown to have potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have antimicrobial activity against various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans.

properties

Molecular Formula

C22H17BrN2O2S

Molecular Weight

453.4 g/mol

IUPAC Name

(3-amino-4-thiophen-2-yl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-2-yl)-(4-bromophenyl)methanone

InChI

InChI=1S/C22H17BrN2O2S/c23-13-9-7-12(8-10-13)20(26)21-19(24)18-17(16-6-3-11-28-16)14-4-1-2-5-15(14)25-22(18)27-21/h3,6-11H,1-2,4-5,24H2

InChI Key

OSOCIGIPQIBOPD-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=C3C(=C(OC3=N2)C(=O)C4=CC=C(C=C4)Br)N)C5=CC=CS5

Canonical SMILES

C1CCC2=C(C1)C(=C3C(=C(OC3=N2)C(=O)C4=CC=C(C=C4)Br)N)C5=CC=CS5

Origin of Product

United States

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